3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-quinolin-4-one
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Overview
Description
3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-quinolin-4-one is a heterocyclic compound that features both a quinoline and a piperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The presence of the quinoline ring system is known to impart various biological activities, making it a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-quinolin-4-one typically involves multiple steps, starting from commercially available precursors. One efficient method involves the use of 2-chloroquinoline as a starting material. The synthetic route includes:
Nucleophilic Substitution: 2-chloroquinoline undergoes nucleophilic substitution with an appropriate nucleophile.
Suzuki Coupling: This step involves the coupling of the substituted quinoline with a boronic acid derivative.
Catalytic Reduction: The intermediate product is then subjected to catalytic reduction to introduce the piperidine moiety.
Reductive Amination: Finally, reductive amination is performed to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and nucleophiles such as amines are commonly used.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-quinolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the piperidine ring can enhance the binding affinity to certain receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethanamine: This compound shares the piperidine moiety but lacks the quinoline ring.
3-(1-Ethylpiperidin-2-yl)quinolin-2(1H)-one: Similar in structure but with different substitution patterns on the quinoline ring.
Uniqueness
3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-quinolin-4-one is unique due to the specific combination of the quinoline and piperidine moieties, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-3-14-8-6-7-11-20(14)12-16-13(2)19-17-10-5-4-9-15(17)18(16)21/h4-5,9-10,14H,3,6-8,11-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRSXBMAUMMCSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=C(NC3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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